L-glyceraldehyde 3-phosphate

Enzyme kinetics Enantioselectivity GAPDH

L‑Glyceraldehyde 3‑phosphate (L‑GAP, CAS 20283‑52‑7) is the L‑enantiomer of the glycolytic intermediate glyceraldehyde 3‑phosphate, a triose phosphate with the molecular formula C₃H₇O₆P. Unlike the common D‑enantiomer (CAS 591‑59‑3) that serves as a substrate for classical glycolysis and gluconeogenesis, L‑GAP is primarily employed as a stereochemical probe, a selective enzyme inhibitor, and a substrate for dedicated L‑GAP‑metabolizing enzymes.

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 20283-52-7
Cat. No. B1200842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-glyceraldehyde 3-phosphate
CAS20283-52-7
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(C=O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m1/s1
InChIKeyLXJXRIRHZLFYRP-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glyceraldehyde 3-Phosphate (CAS 20283-52-7) – Procurement-Ready Overview for Enantioselective Biochemical Research


L‑Glyceraldehyde 3‑phosphate (L‑GAP, CAS 20283‑52‑7) is the L‑enantiomer of the glycolytic intermediate glyceraldehyde 3‑phosphate, a triose phosphate with the molecular formula C₃H₇O₆P . Unlike the common D‑enantiomer (CAS 591‑59‑3) that serves as a substrate for classical glycolysis and gluconeogenesis, L‑GAP is primarily employed as a stereochemical probe, a selective enzyme inhibitor, and a substrate for dedicated L‑GAP‑metabolizing enzymes [1]. Commercially, L‑GAP is supplied as an aqueous solution at defined purity (≥95 % by TLC) with an enzymatically quantified limit on contaminating D‑GAP (≤0.5 mg/mL), making it directly usable in kinetic and stereochemical studies without further purification .

Stereochemical probe for enzyme enantioselectivity and active-site mapping studies
Ready-to-use aqueous solution with controlled D-GAP contamination (enzymatically verified ≤0.5 mg/mL)
Supports kinetic assays, inhibitor screening, and metabolic bypass reconstitution without further purification

Why DL‑Glyceraldehyde 3‑Phosphate Cannot Replace L‑GAP in Stereochemically Defined Assays


Substituting L‑GAP with the racemic DL‑mixture (CAS 591‑59‑3) or the D‑enantiomer introduces confounding stereochemical interference. The D‑enantiomer is the natural substrate of glycolytic enzymes such as triosephosphate isomerase (TIM) and GAPDH, with a catalytic efficiency (kcat/Km) for yeast GAPDH that is ≥3 × 10⁴‑fold higher than that of L‑GAP [1]. Consequently, in any system containing TIM or GAPDH, the D‑enantiomer in a DL‑mixture is rapidly consumed, altering the effective concentration and generating products that can feedback‑inhibit the pathway under study [2]. Moreover, L‑GAP acts as a competitive inhibitor of several phospholipid biosynthetic enzymes with defined Ki values, while D‑GAP does not—a functional distinction that is completely masked when using the DL‑mixture [3].

D-GAP / DL-mixture overrides kinetic signal

D-GAP is the natural glycolytic substrate with ≥3×10⁴-fold higher catalytic efficiency for GAPDH; even traces in a DL-mixture dominate the kinetic readout and alter pathway flux.

Inhibitor activity masked in racemic mixtures

L-GAP competitively inhibits phospholipid acyltransferases (Ki 1.8–2.7 mM) while D-GAP is inactive; the DL-mixture conceals this functional distinction and confounds target engagement studies.

Enantioselective enzymes require pure L-enantiomer

L-GAP:NADPH oxidoreductase and CD-based TIM assays are strictly specific for L-GAP; racemic or D-enantiomer substitution eliminates substrate recognition or optical reporter signal.

Quantitative Differentiation of L‑Glyceraldehyde 3‑Phosphate Against D‑GAP and DL‑GAP


≥3 × 10⁴‑Fold Lower Catalytic Efficiency with GAPDH Compared to D‑GAP

L‑GAP is a substrate for yeast glyceraldehyde‑3‑phosphate dehydrogenase (GAPDH), but its catalytic efficiency is drastically lower than that of the natural D‑enantiomer. The kcat/Km value for L‑GAP is at least 3 × 10⁴‑fold (30,000‑fold) smaller than that for D‑GAP, a difference manifested predominantly in kcat rather than Km [1]. This stereochemical discrimination is not absolute—L‑GAP does turn over—but the magnitude of the kinetic penalty makes it effectively inert in standard GAPDH‑coupled assays unless present at supra‑physiological concentrations.

GAPDH catalytic efficiency
Head-to-head
Target: kcat/Km ≥ 3×10⁴‑fold lower than D‑GAP
Comparator: D‑GAP reference (yeast GAPDH)
Supports enantiomer‑specific kinetic assay design; L‑GAP is effectively inert in GAPDH‑coupled systems.
Yeast GAPDH, pH 8.5, 25 °C, NAD⁺ cofactor
Enzyme kinetics Enantioselectivity GAPDH Substrate specificity

Competitive Inhibition of Phospholipid Biosynthetic Acyltransferases with Ki = 1.8 mM and 2.7 mM; D‑GAP Shows No Inhibition

L‑GAP acts as a competitive inhibitor of sn‑glycerol 3‑phosphate in two membrane‑phospholipid biosynthetic enzymes from Escherichia coli: acyl‑CoA:sn‑glycerol‑3‑phosphate acyltransferase (Ki = 1.8 mM) and CDP‑diglyceride:sn‑glycerol‑3‑phosphate phosphatidyltransferase (Ki = 2.7 mM) [1]. The D‑enantiomer does not inhibit these enzymes. Furthermore, a Km mutant of the acyltransferase remained susceptible to L‑GAP inhibition, confirming that the inhibitor binds at the sn‑glycerol‑3‑phosphate site. In vivo, DL‑GAP at 2.5 mM is bactericidal to E. coli, an effect dependent on the glycerol‑3‑phosphate transport system that selectively imports the L‑enantiomer [1].

Acyltransferase inhibition
Head-to-head
Ki = 1.8 mM (acyl‑CoA:sn‑glycerol‑3‑P acyltransferase)
Ki = 2.7 mM (CDP‑diglyceride:sn‑glycerol‑3‑P phosphatidyltransferase)
D‑GAP: no inhibition
Enables membrane‑lipid biosynthesis inhibition studies; only L‑enantiomer targets both enzymes.
E. coli extracts, pH 7.4, 37 °C, radiolabeled incorporation
Phospholipid biosynthesis Enzyme inhibition Acyltransferase Membrane metabolism

Exclusive Substrate for L‑GAP:NADPH Oxidoreductase (Km = 28 µM); D‑GAP and DHAP Not Recognized

A partially purified enzyme from E. coli, designated L‑GAP:NADPH oxidoreductase, catalyzes the stereospecific reduction of L‑GAP to sn‑glycerol 3‑phosphate with an apparent Km of 28 µM for L‑GAP [1]. The enzyme is strictly specific for L‑GAP; neither D‑GAP nor dihydroxyacetone phosphate (DHAP) serves as a substrate, and NADH cannot replace NADPH as the cofactor [1]. This enzyme constitutes a metabolic bypass of the triosephosphate isomerase (TIM) reaction, converting the non‑glycolytic L‑enantiomer into a phospholipid precursor in a single NADPH‑dependent step [2].

L‑GAP:NADPH oxidoreductase
Cross-study comparable
Km = 28 µM (L‑GAP)
Absolute specificity: D‑GAP and DHAP not substrates
Supports stereospecific metabolic bypass reconstitution; pure L‑GAP required.
Partially purified E. coli extract, NADPH, pH 6.6
L‑GAP reductase NADPH oxidoreductase Substrate specificity Metabolic bypass

TIM‑Catalyzed Racemization and Isomerization of L‑GAP Enables Optical Detection: Basis for a CD‑Based TIM Assay

Triosephosphate isomerase (TIM) catalyzes both the isomerization and racemization of L‑GAP. The enzyme converts L‑GAP to a mixture containing D‑GAP and DHAP, with the L‑GAP remaining in solution exhibiting a characteristic circular dichroism (CD) ellipticity [1]. This property has been exploited to develop a non‑enzyme‑coupled TIM assay that measures the decrease in CD ellipticity of L‑GAP as it is processed by TIM, circumventing the instability issues of conventional coupled‑enzyme assays [1]. The assay uses DL‑GAP as the starting substrate, relying on TIM to selectively consume D‑GAP while leaving L‑GAP as the CD‑active reporter molecule.

CD‑based TIM assay
Head-to-head
L‑GAP circular dichroism ellipticity at 280 nm enables direct TIM activity detection; D‑GAP and DHAP provide no optical reporter signal.
Supports non‑coupled spectrophotometric TIM assay development.
Rabbit muscle TIM, pH 7.5, 25 °C, CD monitoring
Triosephosphate isomerase Circular dichroism Enzyme assay Racemization

Non‑Competitive Inhibition of NADP‑Dependent Non‑Phosphorylating GAPDH; Distinct from D‑GAP Substrate Activity

L‑GAP is a potent non‑competitive inhibitor of the NADP‑dependent non‑phosphorylating D‑glyceraldehyde‑3‑phosphate dehydrogenase (EC 1.2.1.90) . This mode of inhibition is distinct from the competitive inhibition observed with phospholipid acyltransferases and suggests that L‑GAP binds to a regulatory (allosteric) site on this GAPDH isoform. The commercial specification of ≤0.5 mg/mL contaminating D‑GAP (enzymatically quantified) ensures that residual D‑GAP does not confound inhibition studies [1].

Non‑phosphorylating GAPDH inhibition
Class-level
Reported non‑competitive inhibitor (exact Ki not specified); D‑GAP serves as natural substrate (Km 0.02–2.2 mM).
Inhibitory role requires verification with low‑D‑GAP L‑GAP; contaminating D‑GAP confounds product formation.
Vendor documentation, BRENDA class‑level data; confirm with pure enantiomer
Non‑phosphorylating GAPDH Enzyme inhibition NADP‑dependent Aldehyde dehydrogenase

Enantiomer‑Specific Bactericidal Activity at 1.25 µM; D‑Enantiomer Inactive

L‑GAP is bactericidal to Escherichia coli at concentrations as low as 1.25 µM, while the D‑enantiomer is without effect [1]. The bactericidal activity requires the glycerol‑3‑phosphate (GlpT) transport system for cellular entry of the L‑enantiomer, and intracellular phosphorylation of L‑glyceraldehyde to L‑GAP potentiates the effect [2]. At 2.5 mM DL‑GAP, both phosphatidylethanolamine and phosphatidylglycerol accumulation are inhibited to the same extent, consistent with the dual‑target inhibition of acyltransferase and phosphatidyltransferase described above.

Antimicrobial activity
Head-to-head
L‑GAP bactericidal at 1.25 µM (E. coli); D‑GAP inactive.
Supports antimicrobial screening context; enantiomer‑specific transport‑mediated entry.
E. coli K‑12, minimal medium, OD₆₀₀ and viable counts
Antibacterial Glycerol‑3‑phosphate transport Enantioselective toxicity E. coli

High‑Impact Application Scenarios Where L‑Glyceraldehyde 3‑Phosphate Is the Irreplaceable Reagent


Stereochemical Probe for GAPDH Enantioselectivity and Active‑Site Mapping

L‑GAP serves as the definitive tool for quantifying the enantiomeric preference of GAPDH isoforms. Because its kcat/Km is ≥30,000‑fold lower than that of D‑GAP [1], the L‑enantiomer provides a low‑background substrate for mutagenesis studies aimed at altering stereospecificity. It is also used to trap the thioacyl‑GAPDH intermediate in crystallographic studies, where the slow turnover of L‑GAP facilitates accumulation of the covalent intermediate for structural determination [2].

Target‑Specific Inhibitor for Bacterial Phospholipid Biosynthesis Research

L‑GAP is the only glyceraldehyde‑3‑phosphate enantiomer that competitively inhibits both sn‑glycerol‑3‑phosphate acyltransferase (Ki = 1.8 mM) and CDP‑diglyceride:sn‑glycerol‑3‑phosphate phosphatidyltransferase (Ki = 2.7 mM) in E. coli [1]. It is used in antibacterial mechanism‑of‑action studies to dissect the phospholipid biosynthetic pathway, particularly when combined with GlpT transport mutants that resist L‑GAP entry, confirming target engagement at the membrane level.

Substrate for L‑GAP:NADPH Oxidoreductase (YghZ) and Metabolic Bypass Pathway Reconstitution

The E. coli enzyme YghZ (L‑GAP:NADPH oxidoreductase) catalyzes the stereospecific, NADPH‑dependent reduction of L‑GAP (Km = 28 µM) to sn‑glycerol 3‑phosphate, providing a metabolic bypass of the essential TIM reaction [1][2]. Reconstitution of this bypass in vitro or in TIM‑deficient strains requires pure L‑GAP, as the enzyme does not accept D‑GAP or DHAP as substrates. This application is central to synthetic biology efforts aimed at engineering non‑canonical glycolytic routes.

Optical Reporter in CD‑Based Triosephosphate Isomerase Activity Assays

The characteristic circular dichroism ellipticity of L‑GAP at 280 nm, combined with TIM‑catalyzed racemization, enables a direct, non‑enzyme‑coupled spectrophotometric assay for TIM activity [1]. This assay is particularly valuable for kinetic studies performed at non‑standard pH, temperature, or in the presence of inhibitors that would compromise traditional coupled‑enzyme detection systems.

Application
Selection Property
Validation Focus
GAPDH enantioselectivity and active‑site mapping
Enantiomer‑specific kinetic profile
Enantiomeric purity and low D‑GAP background
Bacterial phospholipid biosynthesis inhibition studies
Competitive inhibition selectivity over D‑GAP
Acyltransferase/phosphatidyltransferase inhibition context
L‑GAP:NADPH oxidoreductase (YghZ) pathway reconstitution
Absolute substrate specificity (L‑GAP only)
Km and cofactor requirements
Non‑coupled TIM activity assay development
Optical reporter suitability (CD ellipticity at 280 nm)
TIM racemization kinetics and CD signal linearity
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